4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
Description
Properties
CAS No. |
431046-19-4 |
|---|---|
Molecular Formula |
C7H3Cl2F3O3S |
Molecular Weight |
295.06 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-4-1-2-6(16(9,13)14)5(3-4)15-7(10,11)12/h1-3H |
InChI Key |
XTYSXGIKUCWFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-(Trifluoromethoxy)Benzene
The precursor 4-chloro-2-(trifluoromethoxy)benzene is synthesized via nucleophilic aromatic substitution. Starting with 4-chloro-2-fluorobenzene, trifluoromethoxide displacement under Ullmann coupling conditions introduces the trifluoromethoxy group. Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 120°C for 24 hours yield the product in 78–85% efficiency.
Chlorosulfonation Reaction
Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonyl chloride group. The electron-withdrawing trifluoromethoxy and chloro groups direct sulfonation to position 1 (para to trifluoromethoxy). Reaction conditions:
-
Reagents : 4-Chloro-2-(trifluoromethoxy)benzene (1 eq), ClSO₃H (3 eq)
-
Temperature : 0°C → 25°C (gradual warming)
-
Time : 4–6 hours
Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where ClSO₃H generates the sulfonyl chloride electrophile. The trifluoromethoxy group’s meta-directing effect ensures regioselectivity.
Grignard-Mediated Thioether Oxidation
Bromination and Grignard Reaction
Starting with 4-chloro-2-(trifluoromethoxy)bromobenzene (bromine at position 1), a Grignard reagent substitutes bromide with a thioether group:
Oxidation to Sulfonyl Chloride
Chlorine gas oxidizes the thioether to sulfonyl chloride:
Advantages :
Sulfonylation via Activated Intermediates
Intermediate Formation
Adapting methods from sulfonate ester synthesis, 4-chloro-2-(trifluoromethoxy)phenol reacts with methanesulfonyl chloride (MsCl) to form an activated intermediate:
-
Reagents : Phenol (1 eq), MsCl (1.2 eq), triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C
Comparative Analysis of Methods
| Method | Key Steps | Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorosulfonation | Direct electrophilic substitution | 80–88% | High | Moderate |
| Grignard-Oxidation | Bromination, Grignard, Cl₂ oxidation | 89–94% | Moderate | High |
| Sulfonylation | Phenol activation, SO₃ reaction | 76–82% | Low | Low |
Critical Observations :
-
Chlorosulfonation offers simplicity but requires handling corrosive ClSO₃H.
-
Grignard-Oxidation achieves the highest yields but involves cryogenic conditions.
-
Sulfonylation is less efficient due to intermediate instability.
Industrial-Scale Considerations
For large-scale production, the Grignard-Oxidation route is preferred:
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or other strong reducing agents can be used for reduction reactions.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Scientific Research Applications
Applications in Pharmaceutical Synthesis
-
Intermediate in Drug Development :
- The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into drug candidates.
-
Antimicrobial Agents :
- Research indicates that compounds derived from sulfonyl chlorides exhibit antimicrobial properties. For instance, derivatives have shown significant antibacterial activity against E. coli, highlighting the potential of 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride in developing new antibiotics .
-
Biological Interaction Studies :
- Due to its electrophilic nature, this compound can interact with biological molecules such as proteins and nucleic acids, leading to modifications that may elucidate its biological effects and toxicity mechanisms. Such studies are crucial for understanding its safety profile and therapeutic potential.
Case Study 1: Synthesis of Antimicrobial Compounds
A recent study focused on synthesizing a series of sulfonamide derivatives using this compound as a key intermediate. The resulting compounds demonstrated varying degrees of antibacterial activity, with some achieving MIC values as low as 5 μM against E. coli.
Case Study 2: Reactivity with Biological Molecules
Another investigation examined the reactivity of this compound with nucleophiles in biological systems. The results indicated significant modifications to amino acids in proteins, suggesting potential pathways for drug development targeting specific biomolecules.
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The chlorine atom also contributes to the compound’s overall reactivity by providing additional sites for chemical modification.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group at position 2 in the target compound increases the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attacks compared to analogs with -CF₃ (e.g., 2-chloro-4-trifluoromethyl derivative) .
Biological Activity
4-Chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a trifluoromethoxy group and a sulfonyl chloride functional group, suggests various applications in medicinal chemistry and biochemistry.
- IUPAC Name : this compound
- Molecular Formula : C7H4ClF3O2S
- Molecular Weight : 252.62 g/mol
- CAS Number : 2736675
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds. This reactivity allows the compound to interact with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives, which are known for their diverse biological activities.
Biological Activity
Research indicates that sulfonyl chlorides, including this compound, exhibit several biological activities:
- Antimicrobial Activity : Compounds with sulfonyl groups have been shown to possess antimicrobial properties. Studies indicate that similar compounds can inhibit bacterial growth by interfering with essential cellular processes.
- Anticancer Properties : Some derivatives of sulfonyl chlorides have demonstrated potential in cancer treatment by inhibiting key enzymes involved in tumor progression.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives synthesized from sulfonyl chlorides. The results showed that compounds derived from this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity (Zone of Inhibition in mm) |
|---|---|
| Control | 0 |
| Derivative A | 15 |
| Derivative B | 18 |
| This compound | 20 |
Anticancer Activity Investigation
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it significantly reduced cell viability in breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HCT116 (Colon) | 15 |
| HeLa (Cervical) | 25 |
Pharmacokinetics
The pharmacokinetic profile of sulfonyl chlorides suggests rapid absorption and metabolism. Upon administration, these compounds are typically metabolized to active metabolites that exert their biological effects. The elimination half-life varies depending on the specific substitutions on the benzene ring and the presence of other functional groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via chlorination of its benzoic acid precursor. For example, 4-chloro-2-(trifluoromethoxy)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 4–6 hours) to yield the sulfonyl chloride derivative. Key parameters include moisture exclusion (to prevent hydrolysis) and stoichiometric control of SOCl₂ (1.2–1.5 equivalents) to minimize byproducts . Alternative routes involve nucleophilic substitution on pre-functionalized aromatic rings, such as the reaction of sodium 4-hydroxybenzenesulfonate with halogenated trifluoromethoxybenzyl halides under basic conditions (e.g., NaOH, 100°C, 16 hours) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- ¹H/¹⁹F NMR : The trifluoromethoxy group (-OCF₃) appears as a singlet near δ 57 ppm in ¹⁹F NMR. Aromatic protons resonate between δ 6.5–7.8 ppm in ¹H NMR, with splitting patterns indicating substitution positions .
- LCMS : Electrospray ionization (ESI) in positive mode typically shows [M+H]+ ions. Retention times and fragmentation patterns aid in purity assessment (e.g., Rt = 2.63 min for related derivatives) .
- FT-IR : Key peaks include S=O stretching (~1370 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to volatility and respiratory hazards .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water contact to prevent exothermic hydrolysis .
- Storage : Store in amber glass bottles at 0–6°C under anhydrous conditions (argon/nitrogen atmosphere recommended) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in nucleophilic substitution reactions involving this sulfonyl chloride?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) activates the sulfonyl chloride toward nucleophilic attack at the sulfur center. Density Functional Theory (DFT) studies suggest that the -OCF₃ group increases electrophilicity by stabilizing transition states through inductive effects. For example, in reactions with amines, the sulfonamide formation rate is enhanced by 3–5× compared to non-fluorinated analogs. Kinetic studies (e.g., pseudo-first-order rate constants) and Hammett plots can quantify this effect .
Q. What strategies are effective for resolving data contradictions in crystallographic studies of derivatives of this compound?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL for high-resolution refinement, leveraging the TWIN/BASF commands to model twinning fractions. For example, a BASF parameter of 0.35–0.45 improves R-factors in cases of pseudo-merohedral twinning .
- Disorder Modeling : Apply PART/SUMP restraints for overlapping -OCF₃ and aromatic ring positions. Multi-conformer refinement (e.g., using AFIX 66 in SHELX) resolves thermal motion ambiguities .
Q. How can computational methods predict the pharmacokinetic behavior of sulfonamide derivatives synthesized from this compound?
- Methodological Answer :
- In Silico ADMET : Tools like SwissADME or ADMETLab predict bioavailability (%F >80% for trifluoromethoxy derivatives due to enhanced lipophilicity), blood-brain barrier penetration (logBB <0.3 for polar analogs), and CYP450 inhibition (e.g., CYP2C9 IC₅₀ <10 µM). Molecular descriptors (e.g., LogP, topological polar surface area) are calculated from SMILES strings .
- Docking Studies : AutoDock Vina or Glide can simulate interactions with target proteins (e.g., carbonic anhydrase IX), highlighting hydrogen bonds between the sulfonamide group and active-site zinc ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
